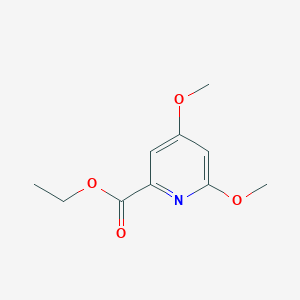

Ethyl 4,6-dimethoxypicolinate

Description

Contextualization within the Picolinate (B1231196) Ester Class and Substituted Pyridine (B92270) Architectures

Picolinate esters are a subclass of pyridinecarboxylic acid esters, which are themselves a significant group of heterocyclic compounds. Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a fundamental building block in organic chemistry. mpob.gov.my The introduction of substituents to the pyridine ring can dramatically alter its physical and chemical properties, leading to a vast array of derivatives with diverse applications. nih.gov

Picolinic acid, or pyridine-2-carboxylic acid, is one of the three isomers of pyridinecarboxylic acid. Its esters, the picolinates, are notable for the proximity of the ester group to the ring nitrogen. This arrangement influences the molecule's electronic properties and steric environment, which can be pivotal in its interactions and reactivity. The study of substituted picolinate esters is an active area of research, particularly in the development of novel fluorination methods for medicinal chemistry. scispace.comresearchgate.netacs.org

The broader family of substituted pyridines has long been a cornerstone of chemical research, with applications ranging from catalysis to materials science and pharmaceuticals. mpob.gov.mynih.gov The precise placement of different functional groups on the pyridine ring allows for the fine-tuning of a molecule's properties, making substituted pyridines versatile scaffolds in drug design and the synthesis of complex organic molecules. mpob.gov.mynih.gov

Significance of Dimethoxypyridine Scaffolds in Contemporary Chemical Science

The presence of two methoxy (B1213986) groups on the pyridine ring is a defining feature of Ethyl 4,6-dimethoxypicolinate. Dimethoxypyridine scaffolds are of considerable interest in medicinal chemistry due to their potential biological activities. chemicalbook.com Methoxy groups are electron-donating, which can influence the reactivity of the pyridine ring and its ability to participate in various chemical transformations.

Below is a table of related compounds to provide context for the chemical space in which this compound resides.

| Compound Name | Molecular Formula | Key Features |

| Mthis compound | C9H11NO4 | A closely related methyl ester analog. |

| Ethyl 4,6-dichloronicotinate | C8H7Cl2NO2 | An ethyl ester of a dichlorinated pyridinecarboxylic acid. researchgate.net |

| Ethyl 4,6-dimethoxypyrimidine-5-carboxylate | C9H12N2O4 | A pyrimidine (B1678525) analog with a similar substitution pattern. |

Due to the limited availability of specific research data for this compound, the following table provides the basic available information for the title compound.

| Property | Value |

| Molecular Formula | C10H13NO4 |

| IUPAC Name | ethyl 4,6-dimethoxypyridine-2-carboxylate |

Table of Compounds

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO4 |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

ethyl 4,6-dimethoxypyridine-2-carboxylate |

InChI |

InChI=1S/C10H13NO4/c1-4-15-10(12)8-5-7(13-2)6-9(11-8)14-3/h5-6H,4H2,1-3H3 |

InChI Key |

WFIMKRKQNRREDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=CC(=C1)OC)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 4,6 Dimethoxypicolinate and Its Research Analogues

Established and Evolving Synthetic Pathways to Picolinate (B1231196) Esters

The synthesis of picolinate esters, including ethyl 4,6-dimethoxypicolinate, has traditionally relied on two primary approaches: the construction of the pyridine (B92270) ring from acyclic precursors and the modification of a pre-existing pyridine core. thieme-connect.com While effective, these methods can be limited by the availability of starting materials and the inherent low reactivity of the electron-deficient pyridine system. thieme-connect.com

Esterification Processes of 4,6-Dimethoxypicolinic Acid

A direct and common method for the synthesis of this compound is the esterification of 4,6-dimethoxypicolinic acid. This reaction typically involves treating the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.

Common Acid-Catalyzed Esterification Methods:

| Catalyst/Reagent | Description | Suitability |

| Brønsted Acids (e.g., H₂SO₄, HCl) | A traditional and widely used method where a strong acid protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. e-bookshelf.de | Effective for simple alcohols like ethanol, which can often be used as the solvent to drive the equilibrium towards the product. commonorganicchemistry.com |

| Thionyl Chloride (SOCl₂) followed by Alcohol | A two-step process where the carboxylic acid is first converted to a more reactive acyl chloride using SOCl₂. The isolated acyl chloride is then reacted with the alcohol. commonorganicchemistry.com | Offers high yields but requires handling of the corrosive and moisture-sensitive thionyl chloride. |

| Steglich Esterification (DCC, DMAP) | This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. It is particularly useful for acid-sensitive substrates. commonorganicchemistry.com | A milder alternative to strong acid catalysis, suitable for more complex molecules. |

| Trimethylsilyldiazomethane (TMS-CHN₂) | A reagent that rapidly reacts with carboxylic acids to form methyl esters. While specific for methyl esters, it highlights the use of diazomethane (B1218177) derivatives in esterification. commonorganicchemistry.com | Highly efficient but TMS-CHN₂ is toxic and potentially explosive, requiring careful handling. |

The choice of esterification method depends on the substrate's sensitivity to acidic conditions and the desired scale of the reaction. For industrial applications, continuous flow processes are being explored to enhance safety and efficiency.

Recent advancements in esterification have also explored the use of biocatalysts, such as lipases, which can offer high selectivity and operate under mild conditions. medcraveonline.com Furthermore, computational studies using Density Functional Theory (DFT) have provided deeper insights into the mechanism of acid-catalyzed esterification, suggesting the formation of a highly reactive acylium ion as a key intermediate. nih.gov

Pyridine Ring Annulation and Functionalization Strategies

Constructing the substituted pyridine ring from acyclic precursors, a process known as annulation, offers a powerful alternative for synthesizing complex picolinate esters. thieme-connect.com These methods often involve condensation reactions to build the six-membered nitrogen-containing aromatic ring. thieme-connect.com

Selected Pyridine Annulation Strategies:

| Reaction Type | Description | Key Features |

| Hantzsch Dihydropyridine (B1217469) Synthesis | A classical method involving the condensation of an aldehyde, ammonia (B1221849) (or an ammonium (B1175870) salt), and two equivalents of a β-ketoester. The resulting dihydropyridine is then oxidized to the pyridine. beilstein-journals.org | A versatile and long-standing method for accessing substituted pyridines. |

| [4+2] Cycloaddition | Nickel-catalyzed cycloaddition of alkynes and 3-azetidinones can produce 3-dehydropiperidinones, which are precursors to substituted pyridines. researchgate.net | Provides access to highly substituted systems. |

| Aza-Annulation of Enynyl Azides | This method involves the formation of substituted pyridines from 2-en-4-ynyl azides, which can be derived from acetylenic aldehydes. researchgate.net | A novel approach to constructing the pyridine ring. |

| Condensation of β-aminocrotonitrile | A straightforward protocol for synthesizing highly substituted pyridines through the condensation of β-aminocrotonitrile with α,β-unsaturated keto acids. researchgate.net | Efficient for creating polysubstituted pyridines. |

Once the pyridine ring is formed, further functionalization can be achieved. For instance, nucleophilic aromatic substitution on halopyridines or oxidation of pyridine N-oxides followed by substitution are common strategies to introduce substituents like methoxy (B1213986) groups. researchgate.net

Modern Catalytic Approaches for Targeted Functionalization

The direct functionalization of C-H bonds has emerged as a transformative strategy in organic synthesis, offering a more atom-economical and efficient way to modify aromatic systems like pyridine. rsc.org

Directed C-H Activation and Functionalization Studies

Directed C-H activation utilizes a coordinating group on the substrate to direct a transition metal catalyst to a specific C-H bond, enabling its selective cleavage and subsequent functionalization. rsc.org The nitrogen atom within the pyridine ring itself can act as a directing group, facilitating functionalization at the ortho position. rsc.org

Achieving regioselectivity in the C-H functionalization of pyridines is a significant challenge due to the presence of multiple C-H bonds with varying reactivity. nih.gov However, modern catalytic systems have shown remarkable success in controlling the position of functionalization.

Ortho-Selectivity: The inherent coordinating ability of the pyridine nitrogen often directs functionalization to the C2 and C6 positions. rsc.org For example, palladium-catalyzed C-H activation has been extensively used for the ortho-arylation and acylation of pyridines. rsc.org

Meta-Selectivity: Achieving meta-functionalization is more challenging due to the electronic properties of the pyridine ring. nih.gov However, iridium-catalyzed C-H borylation has demonstrated a preference for the meta-position, largely influenced by steric factors. snnu.edu.cn Another approach involves the temporary conversion of pyridines into electron-rich intermediates to facilitate electrophilic attack at the meta-position. nih.gov

Para-Selectivity: In some cases, particularly with sterically hindered substrates, functionalization can be directed to the para-position. nih.gov

Recent research has also highlighted the use of photoredox catalysis for the regioselective C-H alkylation of arenes, including pyridine derivatives. nih.gov In the case of 2,6-dimethoxypyridine (B38085), this method has been shown to furnish the desired adducts with high regioselectivity. nih.gov

Understanding the mechanism of C-H activation is crucial for developing more efficient and selective catalysts. Mechanistic studies often involve a combination of kinetic experiments, isotopic labeling, and computational modeling.

Role of the Catalyst: Studies on palladium-catalyzed C-H arylation have provided evidence for the involvement of bimetallic high-oxidation-state palladium intermediates. nih.gov The resting state of the catalyst and the oxidant have been identified through kinetic and spectroscopic analysis. nih.gov

Ligand Effects: The ligands coordinated to the metal center play a critical role in the reactivity and selectivity of the C-H activation process. For instance, in the direct arylation of pyridine N-oxide, evidence suggests that a cyclometalated palladium complex, rather than the initially formed arylpalladium species, is the active catalyst for C-H cleavage. berkeley.edu

Novel Mechanisms: Investigations into pyridine C-H activation by boryl pincer complexes of iridium have revealed a novel mechanism. nih.govacs.org In this system, the pyridine coordinates to a Lewis acidic boron center, which then directs the iridium to insert into the ortho C-H bond. nih.govacs.org This represents a different mode of action compared to conventional directed C-H activation where both direction and activation occur at the same metal center. nih.govacs.org

Cross-Coupling Reactions for Peripheral Diversification

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. For a core structure like this compound, these reactions are instrumental for peripheral diversification, allowing for the introduction of a wide array of functional groups onto the pyridine ring. This is typically achieved by using a halogenated or otherwise activated picolinate precursor.

The Suzuki-Miyaura reaction, for instance, which couples an organoboron species with an organic halide in the presence of a palladium or nickel catalyst, is a powerful tool. nih.gov An appropriately substituted picolinate, such as one bearing a bromine or chlorine atom, could be coupled with various aryl or heteroaryl boronic acids to generate a library of novel biaryl compounds. The versatility of these reactions has been demonstrated in the synthesis of complex molecules, including pharmaceuticals. nih.gov

More recent advancements focus on direct C–H functionalization, which circumvents the need for pre-functionalizing the pyridine ring with a halide. rsc.org These methods offer a more atom-economical approach to diversification. researchgate.net Radical C–H functionalization reactions, for example, can be initiated by hydrogen-atom transfer (HAT) to create a radical intermediate on the pyridine core, which then couples with a partner. nih.gov Transition-metal-free approaches are also gaining traction to avoid potential metal contamination in the final products. rsc.org Similarly, deoxygenative cross-coupling of phenol (B47542) derivatives, which are readily available, presents a sustainable alternative to the use of aryl halides. mdpi.com

Table 1: Illustrative Cross-Coupling Strategies for Pyridine Diversification

| Substrate Type | Coupling Partner | Catalyst System (Example) | Reaction Type | Resulting Structure |

| Halogenated Picolinate | Arylboronic Acid | Pd(PPh₃)₄ / Base | Suzuki-Miyaura nih.gov | Aryl-substituted Picolinate |

| Picolinate C-H Bond | Aryl Halide | 'Metal-Free' Radical Initiator | Direct C-H Arylation rsc.org | Aryl-substituted Picolinate |

| Phenolic Precursor | Bromoarene | Ruthenium-Nickel Catalysis | Deoxygenative Coupling mdpi.com | Biaryl Analogue |

| Picolinate N-Carbamate | Alkylboronic Ester | Nickel / Phosphine (B1218219) Ligand | Suzuki-Miyaura nih.gov | Alkyl-substituted Picolinate |

Multicomponent Reaction (MCR) Strategies in Pyridine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, represent a highly efficient strategy for constructing complex heterocyclic scaffolds like the pyridine ring. bohrium.comresearchgate.net These reactions are prized for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. tandfonline.com

The synthesis of highly substituted pyridines, including analogs of this compound, can be achieved through various MCR pathways. A common approach involves the one-pot condensation of aldehydes, active methylene (B1212753) compounds (e.g., malononitrile, ethyl acetoacetate), and an ammonia source (e.g., ammonium acetate). tandfonline.comrsc.org By systematically varying each of the starting components, a vast library of pyridine derivatives can be accessed. For example, using different aldehydes introduces diverse substituents at the 4-position of the pyridine ring.

Catalysts for these reactions range from simple bases like triethylamine (B128534) or sodium hydroxide (B78521) to heterogeneous catalysts such as hydrotalcite, which offer the advantage of easy separation and reusability. rsc.orggrowingscience.com The development of MCRs under solvent-free or green conditions further enhances their appeal from an environmental perspective. tandfonline.com

Table 2: Examples of Multicomponent Reactions for Pyridine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst / Conditions | Key Feature | Reference |

| Aromatic Aldehyde | Malononitrile | Alcohol | NaOH | Alcohol acts as reactant and medium | rsc.org |

| Aldehyde | Malononitrile | Thiophenol | Mg-Al Hydrotalcite | Reusable heterogeneous catalyst | growingscience.com |

| Aldehyde | Malononitrile | Ammonium Acetate | Triethylamine / Solvent-free | High purity, simple workup | tandfonline.com |

| Ketone | α,β-Unsaturated Aldehyde | Ammonium Acetate | Organocatalyst | Rapid N-annulation | researchgate.net |

Chemo-, Regio-, and Stereoselectivity in Syntheses of this compound Derivatives

Achieving high levels of selectivity is a critical challenge in the synthesis of complex organic molecules. In the context of this compound derivatives, controlling chemo-, regio-, and stereoselectivity determines the precise architecture of the final product.

Chemoselectivity refers to the preferential reaction of one functional group over another. This is particularly important in MCRs, where multiple reactive sites are present. rsc.org A well-designed MCR can form several new bonds in a highly chemoselective manner. rsc.org An example of high chemoselectivity is the C2-alkylation of pyridine N-oxides using titanacyclopropanes, which proceeds preferentially at the N-oxide even in the presence of other reactive groups like esters or nitriles. researchgate.net

Regioselectivity , the control of reaction at a specific position on a molecule, is crucial for functionalizing the pyridine ring. Cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles can exhibit high regioselectivity in the formation of the pyridine ring, although in some cases, it can be a challenge. bohrium.com The C–H alkylation of heteroarenes using organotrifluoroborates under photoredox catalysis is another example where excellent regioselectivity can be achieved. researchgate.net

Stereoselectivity involves controlling the three-dimensional arrangement of atoms. While this compound itself is achiral, the synthesis of its derivatives can involve the creation of chiral centers. The asymmetric dearomatization of activated pyridines using chemo-enzymatic cascades is a powerful method for producing stereo-defined piperidines (the saturated form of pyridines). nih.govacs.org These biocatalytic approaches offer high enantioselectivity under mild conditions, demonstrating a sophisticated level of stereocontrol that is difficult to achieve with traditional chemical methods. nih.gov

Table 3: Examples of Selectivity in Pyridine Derivative Synthesis

| Reaction Type | Selectivity Type | Description | Reference |

| Alkylation of Pyridine N-Oxides | Chemo- and Regioselectivity | Titanacyclopropanes react preferentially at the C2-position over other functional groups. | researchgate.net |

| [2+2+2] Cycloaddition | Regioselectivity | Cobalt catalysis can direct the formation of specific pyridine isomers from diynes and nitriles. | bohrium.com |

| Chemo-enzymatic Dearomatization | Stereoselectivity | An amine oxidase/ene imine reductase cascade converts pyridines to highly enantioenriched piperidines. | nih.govacs.org |

| Multicomponent Reaction | Chemo- and Regioselectivity | One-pot reactions can form multiple bonds in a specific and predictable sequence. | rsc.org |

Elucidating Chemical Reactivity and Transformation Mechanisms of Ethyl 4,6 Dimethoxypicolinate

Reactivity Investigations of the Ester Moiety

The ethyl ester group is a primary site for nucleophilic attack, enabling a variety of transformations to other functional groups.

Ester Hydrolysis and Transesterification Kinetics

The hydrolysis of Ethyl 4,6-dimethoxypicolinate to 4,6-dimethoxypicolinic acid can be achieved under either acidic or basic conditions. acs.org Acid-catalyzed hydrolysis is a reversible process, typically requiring a large excess of water to drive the equilibrium towards the carboxylic acid product. rsc.org The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Transesterification, the conversion of one ester to another, can be catalyzed by either acid or base. rsc.org This equilibrium-driven process is typically performed using a large excess of the desired alcohol as the solvent to shift the equilibrium towards the new ester product. rsc.org For example, reacting this compound with methanol (B129727) in the presence of an acid or base catalyst would be expected to yield Mthis compound. The reactivity in transesterification reactions is influenced by the nature of the catalyst and the steric bulk of both the incoming alcohol and the alkoxy group of the ester.

Table 1: General Conditions for Ester Transformations of Picolinate (B1231196) Derivatives

| Transformation | Reagents and Conditions | Product | Notes |

| Acidic Hydrolysis | Dilute aq. acid (e.g., HCl, H₂SO₄), heat | 4,6-Dimethoxypicolinic Acid | Reversible reaction. acs.orgrsc.org |

| Basic Hydrolysis (Saponification) | Dilute aq. base (e.g., NaOH, KOH), heat | Salt of 4,6-Dimethoxypicolinic Acid | Irreversible reaction. acs.org |

| Transesterification | Alcohol (e.g., Methanol), Acid or Base catalyst, heat | Mthis compound | Equilibrium driven. rsc.org |

Amidation and Other Nucleophilic Acyl Substitution Reactions

The ethyl ester of this compound can be converted to amides through reaction with ammonia (B1221849) or primary or secondary amines. rsc.org This aminolysis reaction typically requires heating and may be catalyzed. The direct amidation of unactivated methyl esters with ammonia has been shown to be a challenging but feasible transformation, often requiring elevated temperatures and pressures, which can be facilitated using continuous flow technology. rsc.org For instance, methyl picolinate has been successfully converted to picolinamide. rsc.org

Other nucleophilic acyl substitution reactions are also possible. Reaction with organometallic reagents like Grignard reagents would likely lead to the formation of a tertiary alcohol after double addition, as the initially formed ketone is more reactive than the starting ester. However, the use of less reactive organometallic reagents or careful control of reaction conditions might allow for the isolation of the corresponding ketone.

The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl chloride > acid anhydride (B1165640) > ester > amide. acs.org Therefore, conversion of the ester to more reactive species like an acyl chloride would require initial hydrolysis to the carboxylic acid followed by treatment with a chlorinating agent such as thionyl chloride (SOCl₂).

Transformations Involving the Methoxy (B1213986) Substituents

The two methoxy groups on the pyridine (B92270) ring are generally stable but can be cleaved under specific conditions or activated for further functionalization.

Selective Demethylation Pathways

The selective demethylation of aryl methyl ethers is a significant transformation in organic synthesis. acs.org In the context of dimethoxypyridine derivatives, demethylation can sometimes occur under conditions used for other transformations. For example, the dehydrogenation of a dihydroquinazolinone bearing a 3,4-dimethoxypyridin-2-yl substituent with DDQ or chloranil (B122849) was found to be accompanied by the demethylation of the methoxy group at the C(3) position of the pyridine ring. researchgate.net A patent describing the synthesis of a pharmaceutical intermediate details the demethylation of 4-bromo-2,5-dimethoxypyridine (B2638541) to 4-bromo-5-methoxypyridin-2(1H)-one using a protic solvent like 2-propanol at elevated temperatures. google.com These examples suggest that one or both methoxy groups of this compound could potentially be cleaved, although achieving selectivity between the 4- and 6-positions would likely depend on the specific reagents and reaction conditions employed.

Functionalization of Aromatic Methoxy Groups

While direct functionalization of the methoxy groups themselves is uncommon, their presence significantly influences the reactivity of the pyridine ring, directing electrophilic and nucleophilic aromatic substitution reactions. The electron-donating nature of the methoxy groups activates the pyridine ring towards electrophilic attack and can also influence the regioselectivity of such reactions.

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system, but its reactivity is modified by the presence of the two electron-donating methoxy groups and the electron-withdrawing ethyl ester group. The methoxy groups increase the electron density of the ring, making it more susceptible to electrophilic aromatic substitution than unsubstituted pyridine. Conversely, the ester group deactivates the ring. The interplay of these electronic effects determines the position of substitution. Generally, the positions ortho and para to the methoxy groups (positions 3 and 5) would be activated towards electrophiles.

The nitrogen atom of the pyridine ring retains its basic and nucleophilic character, allowing it to be alkylated or oxidized to an N-oxide. The basicity of the pyridine nitrogen can be a factor in reactions, potentially requiring the use of non-nucleophilic bases or protection strategies. The picolinate moiety itself can act as a directing group in certain transition-metal-catalyzed C-H functionalization reactions, although this is more commonly observed with the corresponding carboxylic acid. sci-hub.se

Electrophilic and Nucleophilic Aromatic Substitution Studies

The pyridine ring is inherently electron-deficient compared to benzene, making it generally less reactive towards electrophilic aromatic substitution (EAS). However, the substituents on this compound significantly modulate this reactivity.

Electronic Effects: The two methoxy groups at positions 4 and 6 are strong electron-donating groups (EDGs) through resonance, which increases the electron density of the pyridine ring, thereby activating it for EAS. These groups direct incoming electrophiles to the ortho and para positions relative to themselves. In this molecule, the positions ortho to the methoxy groups are C3 and C5. Conversely, the ethyl picolinate moiety is an electron-withdrawing group (EWG), which deactivates the ring towards EAS. The combination of these opposing effects results in complex reactivity. lkouniv.ac.in

Electrophilic Aromatic Substitution (EAS): For related dimethoxypyridine derivatives, electrophilic nitration has been shown to proceed, but often on the protonated form of the pyridine (the conjugate acid). researchgate.netscispace.com In the case of 2,6-dimethoxy- and 2,4,6-trimethoxy-pyridine 1-oxides, nitration occurs at the β-position (C3 or C5). researchgate.netscispace.com This suggests that under strongly acidic conditions required for many EAS reactions, the pyridine nitrogen would be protonated, and substitution would likely occur at the C3 or C5 position, influenced by the directing power of the methoxy groups.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the 2, 4, or 6 positions. dalalinstitute.com While the methoxy groups are EDGs, which typically hinder SNAr, the inherent reactivity of the pyridine ring can overcome this. Studies on the amination of 2,6-dimethoxypyridine (B38085) have demonstrated that a methoxy group can be displaced by an amine nucleophile using a sodium hydride-lithium iodide system, indicating that the methoxy groups on this compound could potentially act as leaving groups under specific conditions. ntu.edu.sg The SNAr mechanism typically proceeds through a high-energy anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of strong electron-withdrawing groups, such as nitro groups, at ortho or para positions significantly accelerates these reactions. dalalinstitute.comlibretexts.org

Table 1: Influence of Substituents on Aromatic Substitution Reactivity

| Substituent | Position | Electronic Effect | Influence on Electrophilic Substitution | Influence on Nucleophilic Substitution |

|---|---|---|---|---|

| -COOEt (Ethyl Ester) | C2 | Electron-Withdrawing (Inductive & Resonance) | Deactivating | Activating |

| -OCH₃ (Methoxy) | C4 | Electron-Donating (Resonance) | Activating (Directs to C3, C5) | Deactivating (but can act as leaving group) |

| C6 |

Oxidation and Reduction Pathways of the Pyridine Ring

The pyridine ring and its substituents can undergo various oxidation and reduction reactions.

Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, most commonly forming a pyridine N-oxide. arkat-usa.org This transformation is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting N-oxide significantly alters the electronic properties and reactivity of the ring. Furthermore, anodic oxidation of the closely related 2,6-dimethoxypyridine has been shown to result in electrochemical methoxylation, demonstrating that the ring itself can be oxidized under specific conditions. acs.org Oxidation of methylpyridines can lead to the formation of carboxylic acids, which may subsequently decarboxylate. bme.hu

Reduction: The ethyl ester group is a primary site for reduction. It can be selectively reduced to the corresponding primary alcohol (2-(hydroxymethyl)-4,6-dimethoxypyridine) using reducing agents like lithium aluminum hydride (LiAlH₄) or to the aldehyde (4,6-dimethoxy-2-formylpyridine) using more controlled reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. researchgate.net The pyridine ring itself is generally resistant to reduction but can be hydrogenated under high pressure with catalysts like Raney Nickel or platinum, which would yield the corresponding ethyl 4,6-dimethoxypiperidine-2-carboxylate. researchgate.net

Table 2: Potential Oxidation and Reduction Products

| Reaction Type | Reagent Example | Potential Product |

|---|---|---|

| N-Oxidation | m-CPBA | This compound N-oxide |

| Ester Reduction (to Alcohol) | LiAlH₄ | (4,6-Dimethoxypyridin-2-yl)methanol |

| Ester Reduction (to Aldehyde) | DIBAL-H | 4,6-Dimethoxypicolinaldehyde |

| Ring Hydrogenation | H₂, PtO₂ | Ethyl 4,6-dimethoxypiperidine-2-carboxylate |

Ring-Opening and Rearrangement Mechanisms

The pyridine skeleton can undergo cleavage or structural rearrangement under energetic conditions, such as photolysis or in the presence of specific reagents.

Rearrangements: Photochemical irradiation of pyridines can induce transposition of the ring atoms. arkat-usa.org These reactions are proposed to proceed through high-energy valence isomers such as Dewar-pyridines and azaprismanes. arkat-usa.org For substituted pyridines, this can lead to a mixture of positional isomers. More recent studies have described energy-transfer-catalyzed di-π-methane rearrangements of pyridines under visible light, leading to the formation of three-membered ring structures or skeletal remodeling. chinesechemsoc.org Additionally, the Dimroth rearrangement is a well-known process for the isomerization of N-heterocycles, though it typically involves aminopyridine derivatives. nih.gov The rearrangement of substituted pyridine N-oxides, for instance with acetic anhydride, is another documented pathway for structural modification. acs.org

Ring-Opening: While stable under normal conditions, the pyridine ring can be opened. Flash photolysis of pyridine vapor has been shown to yield acetylene (B1199291) and hydrogen cyanide, likely via a Dewar-pyridine intermediate. arkat-usa.org In the context of advanced oxidation processes, systems involving picolinic acid (a structural relative) have shown ring-opening as a degradation pathway. acs.org An operationally simple method for ring-opening involves the reaction of activated heterocyclic N-oxides with DABCO, followed by in-situ treatment with nucleophiles. researchgate.net

In-depth Mechanistic Investigations of Key Organic Transformations

Understanding the precise mechanisms of reactions involving this compound requires a combination of experimental and theoretical approaches to identify transient species and map energy landscapes.

Identification and Characterization of Reaction Intermediates

The short-lived intermediates formed during a reaction provide critical insight into the transformation pathway.

Anionic σ-Complexes (Meisenheimer Complexes): In nucleophilic aromatic substitution (SNAr) reactions, the initial attack of the nucleophile on the aromatic ring forms a non-aromatic, negatively charged intermediate known as a Meisenheimer or anionic σ-complex. libretexts.orgresearchgate.net This intermediate is stabilized by the delocalization of the negative charge, particularly by electron-withdrawing groups. For this compound, such a complex would form upon nucleophilic attack at a carbon bearing a leaving group.

Radical Intermediates: Many transformations, particularly those initiated by light or involving single-electron transfer (SET) reagents, proceed through radical intermediates. acs.org Oxidation of the pyridine ring can lead to a radical cation. acs.org Energy-transfer-catalyzed rearrangements of pyridines are proposed to involve the formation of diradical species. chinesechemsoc.org

Valence Isomers: Photochemical rearrangements of the pyridine ring are believed to proceed through high-energy valence bond isomers. The most commonly cited intermediates are Dewar-pyridines (azabicyclo[2.2.0]hexadienes) and azaprismanes. arkat-usa.org

Dearomatic Intermediates: The coordination of strong Lewis acids, such as triborane (B₃H₇), to the pyridine nitrogen can lead to the formation of stable dearomatized dihydropyridine (B1217469) intermediates, which can then undergo further functionalization. rsc.org

Kinetic Isotope Effect Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step and providing information about the structure of the transition state. It is measured by comparing the rate of a reaction using a molecule with a heavier isotope (e.g., deuterium (B1214612), ¹³C, ¹⁴C) to the rate with the normal isotope.

Secondary Deuterium KIE: In the SN2 reaction between methyl iodide and pyridine, secondary deuterium KIEs (using methyl-d₃ iodide) have been used to probe the structure of the transition state. cdnsciencepub.com The variation of the isotopic rate ratio with different solvents indicated that the transition state structure is solvent-dependent. cdnsciencepub.comcdnsciencepub.com

Solvent Isotope Effects: The rate of proton transfer from a substrate to pyridine has been measured in H₂O versus D₂O and CH₃OH versus CH₃OD. rsc.org The small observed KIE (kH/kD ≈ 1.05) provided crucial evidence to rule out certain mechanistic possibilities related to solvent involvement in the rate-determining step. rsc.org

Carbon-14 KIE: The ¹⁴C KIE has been investigated in the nucleophilic substitution reactions of methyl iodide-¹⁴C with pyridine. osti.gov The magnitude of the effect provides information on the extent of bond breaking and forming in the transition state of this SN2 reaction. osti.gov

Table 3: Application of Kinetic Isotope Effects in Pyridine Chemistry

| KIE Type | Isotopes Compared | Mechanistic Insight Provided | Example System |

|---|---|---|---|

| Secondary Deuterium KIE | ¹H vs ²H (D) | Probing transition state structure and hybridization changes. | Methyl-d₃ iodide + Pyridine cdnsciencepub.com |

| Solvent Isotope Effect | H₂O vs D₂O | Determining the role of proton transfer from the solvent in the rate-determining step. | Pyridine-catalysed iodination rsc.org |

| Primary Carbon KIE | ¹²C vs ¹⁴C | Investigating changes in bonding to the carbon atom at the reaction center. | Methyl iodide-¹⁴C + Pyridine osti.gov |

Theoretical Modeling of Reaction Pathways

Computational chemistry provides invaluable tools for mapping potential energy surfaces, characterizing transition states, and predicting the feasibility of reaction pathways that may be difficult to study experimentally. mdpi.com

Density Functional Theory (DFT): DFT is a widely used method to investigate the reactivity of pyridine derivatives. It has been employed to calculate heats of formation, predict geometries, and evaluate detonation properties. researchgate.net DFT calculations are also used to model reaction energy profiles, as seen in the study of triborane-mediated substitutions of pyridines. rsc.org For electrophilic aromatic substitution reactions, the Molecular Electron Density Theory (MEDT), which is based on DFT, has been used to analyze the nitration of pyridine and pyridine-1-oxide, elucidating the factors that control reactivity and regioselectivity. researchgate.net

Modeling Redox Properties: Theoretical studies have been used to construct Pourbaix diagrams (potential vs. pH) for pyridine derivatives, helping to predict their electrochemical behavior in aqueous media. mdpi.comresearchgate.net These models correlate well with experimental data from techniques like cyclic voltammetry and can be used to design new molecules with specific redox properties. mdpi.com

Photochemical Reactions: For reactions involving excited states, such as photoisomerization, more advanced methods are required. The Complete Active Space Self-Consistent Field (CASSCF) method has been used to investigate the potential energy surfaces for the photochemical reactions of pyridine, identifying the crucial role of conical intersections in the photoisomerization mechanisms. nih.gov

Table 4: Computational Methods for Studying Pyridine Derivative Reactivity

| Computational Method | Application | Information Obtained | Reference Example |

|---|---|---|---|

| Density Functional Theory (DFT) | Modeling ground-state reactions | Reaction energy profiles, transition state structures, heats of formation, electronic properties. | EAS reactions researchgate.net, Redox properties mdpi.com, Borane-mediated reactions rsc.org |

| CASSCF/MP2 | Modeling photochemical reactions | Excited state potential energy surfaces, conical intersections, isomerization pathways. | Photoisomerization of pyridine nih.gov |

| Pourbaix Diagram Modeling | Predicting electrochemical behavior | Redox potentials as a function of pH, stable species in solution. | Redox-active pyridine derivatives mdpi.comresearchgate.net |

Advanced Structural Characterization and Spectroscopic Analysis of Ethyl 4,6 Dimethoxypicolinate and Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., 1D, 2D NMR for complex structures)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of ethyl 4,6-dimethoxypicolinate. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, distinct signals corresponding to the ethyl and methoxy (B1213986) groups, as well as the aromatic protons of the pyridine (B92270) ring, are observed. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling. The two methoxy groups (-OCH3) would appear as singlets, though their chemical shifts might differ slightly depending on their position on the pyridine ring. The protons on the pyridine ring itself will show characteristic shifts and coupling patterns based on their substitution.

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically found at a downfield chemical shift (around 150-200 ppm). chemguide.co.uk The carbons of the pyridine ring and the methoxy and ethyl groups will also have characteristic chemical shifts. chemguide.co.ukdocbrown.info

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for assembling the molecular structure by establishing connectivity between atoms. youtube.comyoutube.comemerypharma.com

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the ethyl group and on the pyridine ring. youtube.comemerypharma.com

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. researchgate.netcolumbia.edu

HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire molecular framework, including the connections between the ethyl ester, methoxy groups, and the pyridine ring. researchgate.netcolumbia.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data is illustrative. Actual experimental values may vary.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|

| Pyridine-H3 | ~6.5-7.0 | ~105-115 | s |

| Pyridine-H5 | ~6.5-7.0 | ~105-115 | s |

| 4-OCH₃ | ~3.9-4.1 | ~55-60 | s |

| 6-OCH₃ | ~3.9-4.1 | ~55-60 | s |

| Ester -CH₂- | ~4.2-4.5 | ~60-65 | q |

| Ester -CH₃ | ~1.2-1.5 | ~14-16 | t |

| Pyridine-C2 | - | ~155-165 | - |

| Pyridine-C4 | - | ~160-170 | - |

| Pyridine-C6 | - | ~160-170 | - |

| Ester C=O | - | ~165-175 | - |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.net Key expected absorptions include:

C=O Stretch: A strong absorption band for the ester carbonyl group, typically appearing in the region of 1735-1750 cm⁻¹. vscht.cz

C-O Stretch: Bands corresponding to the C-O stretching of the ester and ether linkages will be present in the 1000-1300 cm⁻¹ region. vscht.cz

Aromatic C=C and C=N Stretches: Vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups will appear just below 3000 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. beilstein-journals.org The pyridine ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the methoxy groups and the various C-H bending modes would also be observable.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester | C=O Stretch | 1735 - 1750 | Strong (IR) |

| Ether/Ester | C-O Stretch | 1000 - 1300 | Medium to Strong (IR) |

| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 | Medium to Strong (IR/Raman) |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak (IR) |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium (IR) |

Electronic Spectroscopy (Ultraviolet-Visible) for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule and characterize its chromophores. msu.edu The pyridine ring, being an aromatic system, is the primary chromophore in this compound. The presence of the electron-donating methoxy groups and the electron-withdrawing ethyl ester group will influence the energy of the electronic transitions.

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the pyridine ring. The exact position of the maximum absorbance (λmax) will be sensitive to the substitution pattern and the solvent used for the measurement. materialsciencejournal.org The methoxy groups are likely to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted picolinic acid esters.

Table 3: Expected UV-Visible Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Solvent Effects |

|---|---|---|

| π → π | ~250 - 300 | Polar solvents may cause shifts in λmax. |

| n → π | ~300 - 350 | Often weaker and may be solvatochromic. |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. lcms.czeuropa.eu For this compound (C₁₀H₁₃NO₄), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula. europa.eu

Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), provide valuable structural information. europa.eu Common fragmentation pathways for this compound would likely involve:

Loss of the ethoxy radical (•OCH₂CH₃) from the ester group.

Loss of an ethyl group (•CH₂CH₃).

Loss of a methoxy radical (•OCH₃).

Cleavage of the ester group to lose ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement.

Decarbonylation (loss of CO).

Analyzing these fragmentation patterns helps to confirm the connectivity of the different functional groups within the molecule.

Table 4: Predicted HRMS Fragmentation Pattern for this compound

| Fragment Ion | Proposed Structure | m/z (Nominal) |

|---|---|---|

| [M - OCH₂CH₃]⁺ | Acylium ion | 166 |

| [M - CH₂CH₃]⁺ | Loss of ethyl radical | 182 |

| [M - OCH₃]⁺ | Loss of methoxy radical | 180 |

| [M - C₂H₄]⁺ | McLafferty rearrangement product | 183 |

| [M - CO]⁺ | Loss of carbon monoxide | 183 |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. nih.gov A successful single-crystal X-ray diffraction study of this compound would yield detailed data on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The preferred conformation of the ethyl ester group relative to the pyridine ring and the orientation of the methoxy groups.

Intermolecular interactions: Information about how the molecules pack in the solid state, including any hydrogen bonding, π-π stacking, or other non-covalent interactions.

This technique offers an unambiguous confirmation of the molecular structure and provides insights into the solid-state properties of the compound.

Table 5: Illustrative X-ray Crystallographic Parameters This data is hypothetical and would be determined experimentally.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions (a, b, c, β) | a = X Å, b = Y Å, c = Z Å, β = X° |

| C(ester)-O(ether) Bond Length | ~1.35 Å |

| C(ester)=O Bond Length | ~1.21 Å |

| Pyridine Ring C-C Bond Lengths | ~1.38 - 1.40 Å |

| Pyridine Ring C-N Bond Lengths | ~1.33 - 1.34 Å |

Theoretical and Computational Chemistry Approaches to Ethyl 4,6 Dimethoxypicolinate

Quantum Chemical Calculations of Electronic Structure

Detailed quantum chemical calculations specifically investigating the electronic structure of Ethyl 4,6-dimethoxypicolinate have not been reported in the available scientific literature. Consequently, specific data tables and detailed research findings for the following subsections are not available.

There are no published studies detailing the Frontier Molecular Orbital (FMO) analysis of this compound. As a result, values for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and predictions of its reactivity based on FMO theory are not available.

No specific Molecular Electrostatic Potential (MEP) maps for this compound are found in the literature. Therefore, there is no available data identifying the electrophilic and nucleophilic sites or predicting intermolecular interaction patterns based on MEP analysis for this compound.

A specific analysis of the electron density and bonding characteristics of this compound, such as that derived from Quantum Theory of Atoms in Molecules (QTAIM), has not been published. Data on bond critical points, charge densities, and the nature of chemical bonds within the molecule are therefore unavailable.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

There are no dedicated Density Functional Theory (DFT) studies in the scientific literature that report on the geometry optimization or spectroscopic property prediction for this compound. Optimized structural parameters (bond lengths, bond angles, dihedral angles) and predicted spectroscopic data (such as IR or NMR spectra) calculated via DFT methods for this specific molecule have not been documented.

Computational Studies of Reaction Mechanisms and Transition States

Comprehensive searches of chemical databases and academic journals did not yield any computational studies focused on the reaction mechanisms involving this compound. Information regarding the transition states, activation energies, and reaction pathways for syntheses or transformations of this compound is not present in the literature.

Molecular Modeling for Conformational Analysis and Ligand-Scaffold Interactions

No molecular modeling studies detailing the conformational analysis of this compound are available. Consequently, there is no information on its stable conformers, rotational energy barriers, or any potential interactions as a ligand with biological scaffolds or other molecular frameworks.

Research Applications of Ethyl 4,6 Dimethoxypicolinate Scaffolds

Synthetic Utility as Key Building Blocks for Complex Molecules

There is a lack of specific published examples demonstrating the utility of Ethyl 4,6-dimethoxypicolinate as a key intermediate or starting material in the synthesis of more complex molecular architectures. While its structure suggests potential for various chemical modifications, specific reaction schemes, yields, and the nature of the resulting complex molecules are not documented in the available literature.

Applications in Catalysis and Ligand Development

The potential of the this compound scaffold in catalysis and as a precursor for ligand synthesis remains largely unexplored in peer-reviewed research.

Design and Synthesis of Pyridine-Based Ligands for Metal Complexes

No specific studies were identified that focus on the modification of this compound to create novel pyridine-based ligands. The synthesis of such ligands and their subsequent coordination to form metal complexes has not been a subject of detailed investigation in the available scientific literature.

Investigation of Catalytic Activity in Organic Transformations

As there is no information on the synthesis of metal complexes from this compound-derived ligands, there is correspondingly no data on their application or activity in catalyzing organic transformations.

Contributions to Materials Science Research

The integration of this compound into advanced functional materials is not described in the current body of scientific research.

Integration into Luminescent and Optoelectronic Systems (e.g., OLEDs)

There are no available studies that report the use of this compound or its derivatives in the development of luminescent materials, organic light-emitting diodes (OLEDs), or other optoelectronic systems. Research into its photophysical properties, such as absorption and emission spectra, which would be crucial for such applications, appears to be absent from the literature.

Exploration in Polymer Chemistry and Advanced Functional Materials

The use of this compound as a monomer or functional additive in polymer chemistry has not been reported. There is no information regarding its incorporation into polymer chains or its role in the creation of advanced functional materials with specific thermal, mechanical, or electronic properties.

Agrochemical Research: Synthesis of Advanced Intermediates and Analogues

The picolinic acid framework is a key component in a notable class of synthetic auxin herbicides. The discovery of novel and effective agrochemicals is a continuous effort, and the modification of existing chemical scaffolds is a common strategy. In this context, picolinate (B1231196) derivatives serve as crucial intermediates for the synthesis of new herbicidal compounds. For instance, research into novel herbicides has involved the design and synthesis of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, using a picolinic acid backbone as a template. This approach is inspired by the structure of existing picolinate herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl.

The synthetic strategy often involves modifying the picolinic acid structure to create analogues with improved efficacy, selectivity, or environmental profiles. For example, researchers have successfully synthesized 3-chloro-6-pyrazolyl-2-picolinic acids by introducing a substituted pyrazole (B372694) ring at the 6-position of the picolinic acid, demonstrating that this position is a viable site for modification to discover new synthetic auxin herbicides. While direct utilization of this compound in a commercialized agrochemical is not prominently documented in readily available literature, its structural motifs are indicative of its potential as a precursor for such advanced intermediates. The methoxy (B1213986) groups at the 4 and 6 positions can influence the electronic properties of the pyridine (B92270) ring and could be strategically retained or modified in the synthesis of novel agrochemical analogues.

Role as Molecular Scaffolds in Medicinal Chemistry Design

The pyridine ring and its derivatives are fundamental scaffolds in medicinal chemistry due to their ability to engage in various biological interactions. The picolinate scaffold, a pyridine-2-carboxylate, is of particular interest because the arrangement of the nitrogen atom and the carboxylate group can act as a bidentate chelating unit for metal ions in metalloenzymes and can also form key hydrogen bonds with biological targets. The electron-deficient nature of the pyridine ring allows for π-π stacking interactions, further enhancing binding affinity to target proteins.

Rational drug design aims to create new bioactive molecules based on the understanding of biological targets. The synthesis of novel heterocyclic compounds is a cornerstone of this approach, as these structures are prevalent in many approved drugs. This compound provides a well-defined starting point for the rational design and synthesis of new heterocyclic cores. The ester group can be readily converted to other functional groups, such as amides or hydrazides, which can then be used in cyclization reactions to form new rings. For example, ethyl picolinate can be converted to picolinohydrazide, a key intermediate for synthesizing various heterocyclic systems.

The methoxy groups on the picolinate ring can also be exploited in the design process. They can be demethylated to form hydroxyl groups, which can then participate in further reactions, or they can be used to modulate the physicochemical properties of the final molecule, such as solubility and lipophilicity. This allows for the fine-tuning of the pharmacokinetic profile of potential drug candidates. The synthesis of novel N-heterocyclic compounds often involves multi-component reactions where a diamine reacts with an amino alcohol, and the resulting intermediate undergoes ring closure with a building block like an aldehyde or carbonyldiimidazole. This compound, with its reactive ester and modifiable ring system, is a suitable precursor for creating the necessary components for such synthetic strategies.

Chemical space exploration is the process of investigating the vast number of possible small organic molecules to identify novel compounds with desired biological activities. Scaffold hopping is a key strategy in this exploration, where the core structure (scaffold) of a known active compound is replaced with a different scaffold while maintaining the essential pharmacophoric features. This can lead to the discovery of new intellectual property, improved properties, and novel biological activities.

The picolinate scaffold can serve as a starting point for scaffold hopping campaigns. By analyzing the spatial arrangement of the functional groups on this compound, computational methods can be used to identify other scaffolds that can present similar pharmacophoric features. For example, the pyridine core could be replaced by other five- or six-membered heterocyclic rings. This approach allows medicinal chemists to move away from a potentially crowded patent space and explore new areas of chemical diversity. While specific examples of scaffold hopping originating from this compound are not extensively detailed in the literature, the principles of this strategy are broadly applicable to this and other picolinate-based structures.

Understanding how a molecule interacts with its biological target at a molecular level is crucial for drug development. In vitro biochemical assays are essential tools for these mechanistic studies.

Cytochrome P450 (CYP450) enzymes are a major family of enzymes involved in the metabolism of a vast number of drugs and other xenobiotics. Inhibition of these enzymes can lead to significant drug-drug interactions. Therefore, it is important to investigate the potential of new chemical entities to inhibit CYP450 enzymes.

The interaction of pyridinecarboxylic acid esters with CYP450 enzymes has been a subject of study. For instance, research on Hantzsch pyridine esters has shown that these compounds can undergo CYP450-catalyzed oxidation, leading to both ester cleavage and hydroxylation of methyl groups on the pyridine ring. The rates of these reactions were found to vary depending on the specific CYP450 isoform. Such studies provide a mechanistic framework for understanding how compounds containing a pyridine ester scaffold, like this compound, might be metabolized and potentially inhibit CYP450 enzymes.

The mechanism of inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based). Mechanism-based inhibition is of particular concern as it involves the formation of a reactive metabolite that covalently binds to the enzyme, leading to its inactivation. Investigating the metabolism of this compound and its derivatives in the presence of human liver microsomes and specific CYP450 isoforms would be a critical step in assessing their potential for drug-drug interactions.

The following table summarizes the types of CYP450 inhibition:

| Inhibition Type | Description |

| Competitive | The inhibitor and the substrate compete for the same active site on the enzyme. |

| Non-competitive | The inhibitor binds to a site on the enzyme other than the active site, changing the enzyme's conformation and reducing its activity. |

| Uncompetitive | The inhibitor binds only to the enzyme-substrate complex. |

| Mechanism-based | The inhibitor is a substrate for the enzyme, and a reactive metabolite is formed that inactivates the enzyme. |

This table provides a general overview of CYP450 inhibition mechanisms.

To understand the therapeutic potential of a compound, it is essential to characterize its binding to the target receptor. In vitro receptor binding assays are fundamental for this purpose. These assays can determine the affinity of a ligand for a receptor, typically expressed as the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding studies.

For derivatives of this compound, a variety of in vitro binding assays could be employed depending on the biological target. For example, if the target is a G-protein coupled receptor (GPCR), radioligand binding assays using cell membranes expressing the receptor of interest would be a standard approach. In such an assay, the novel picolinate derivative would compete with a radiolabeled ligand of known affinity for the receptor. The results would allow for the determination of the binding affinity of the test compound.

Molecular docking studies can complement experimental binding data by providing a theoretical model of how the ligand binds to the receptor at the atomic level. For instance, a study on novel picolinic acid derivatives targeting the EGFR kinase domain used molecular docking to predict the binding mode and affinity of the synthesized compounds. Such computational approaches can help in rationalizing the structure-activity relationship (SAR) and in designing more potent and selective ligands.

The following table outlines key parameters obtained from in vitro binding assays:

| Parameter | Definition | Significance |

| Kd (Equilibrium Dissociation Constant) | The concentration of ligand at which 50% of the receptors are occupied at equilibrium. | A measure of the affinity of a ligand for its receptor; a lower Kd indicates higher affinity. |

| IC50 (Half-maximal Inhibitory Concentration) | The concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor. | Used to determine the potency of a competitive inhibitor. |

| Ki (Inhibition Constant) | The dissociation constant of the inhibitor-receptor complex. | A more absolute measure of inhibitor potency, derived from the IC50 value. |

This table summarizes key parameters used to characterize ligand-receptor interactions in vitro.

Future Research Trajectories and Emerging Paradigms for Ethyl 4,6 Dimethoxypicolinate Research

Development of Novel and Efficient Asymmetric Synthetic Routes

The synthesis of chiral pyridine (B92270) derivatives is a significant area of interest in medicinal chemistry. nih.gov Future research will likely focus on developing highly enantioselective catalytic methods to produce specific stereoisomers of ethyl 4,6-dimethoxypicolinate derivatives. The use of chiral ligands in transition-metal catalysis is a promising avenue for achieving high levels of stereocontrol. acs.org

One potential strategy involves the asymmetric hydrogenation of prochiral precursors to introduce chirality into the picolinate (B1231196) scaffold. rsc.org Another approach could be the use of Lewis acid activation to enhance the reactivity of alkenyl pyridine precursors for enantioselective alkylation. researchgate.net The development of catalytic systems that can tolerate a wide range of functional groups will be crucial for the synthesis of a diverse library of chiral compounds. nih.gov

The table below summarizes potential asymmetric synthetic strategies applicable to picolinate scaffolds.

| Synthetic Strategy | Catalyst/Reagent | Potential Outcome | Reference |

| Asymmetric Hydrogenation | Ruthenium-based catalysts | Enantioselective synthesis of chiral pyridine-aminophosphine ligands | rsc.org |

| Catalytic Alkylation | Copper-chiral diphosphine ligand with Lewis acid activation | Highly enantioselective formation of alkylated chiral pyridines | researchgate.net |

| Rh-catalyzed Carbometalation | Rhodium catalysts with chiral ligands | Regio- and enantioselective synthesis of 3-substituted tetrahydropyridines | nih.gov |

These advanced synthetic methods will enable the creation of novel chiral molecules with precisely controlled three-dimensional structures, which is essential for investigating their interactions with biological targets.

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of new molecules based on the this compound scaffold. These computational tools can analyze vast datasets to predict the properties and activities of novel compounds, significantly accelerating the research and development process. nih.govunimib.it

De novo drug design using generative AI models can propose entirely new molecular structures with desired characteristics. nih.govunimib.itnih.gov For instance, a recurrent neural network trained on a large database of bioactive compounds can be fine-tuned to generate novel picolinate derivatives with predicted activity against a specific biological target. nih.govunimib.it This approach has the potential to move beyond incremental modifications and explore truly innovative chemical entities.

Machine learning models, such as quantitative structure-property relationship (QSPR) models, can be developed to predict various physicochemical properties of this compound derivatives. researchgate.net These models can help in the early stages of development to select compounds with favorable characteristics. For example, ML models have been used to predict the corrosion inhibition efficiency of pyridine and quinoline (B57606) derivatives. researchgate.netkneopen.comresearchgate.net

The integration of AI can be summarized in the following key areas:

Generative Models: For the de novo design of novel picolinate derivatives with optimized properties. acs.org

Predictive Models: To estimate the biological activity, toxicity, and physicochemical properties of new compounds. aps.org

Reaction Prediction: To identify optimal synthetic routes and reaction conditions.

This data-driven approach will allow for a more targeted and efficient exploration of the chemical space around this compound.

Innovation in Catalytic Systems for Precise Functionalization

The precise functionalization of the pyridine ring is a significant challenge due to its electronic properties. beilstein-journals.orgrsc.org Future research will focus on the development of innovative catalytic systems that allow for regioselective modification of the this compound scaffold. Transition-metal catalysis, in particular, has emerged as a powerful tool for C-H bond functionalization. nih.govresearchgate.net

Recent advances have shown that the regioselectivity of C-H arylation of pyridines can be controlled by the electronic character of the C-H bonds and the choice of catalyst. nih.gov For instance, palladium-carboxylate systems have been shown to favor functionalization at positions away from the basic nitrogen atom. nih.gov This offers a strategy to selectively modify the C-3 and C-4 positions of the picolinate ring.

Furthermore, iridium-catalyzed borylation can be used to introduce a boron functional group at the C-3 position, which can then be further elaborated. nih.gov The development of new ligands and bimetallic catalyst systems is expected to provide even greater control over the site of functionalization. nih.gov For example, a chiral phosphine (B1218219) oxide-ligated Ni-Al bimetallic catalyst has been reported for the enantioselective C-2 alkylation of pyridines. nih.gov

The table below highlights different catalytic approaches for pyridine functionalization.

| Functionalization | Catalyst System | Regioselectivity | Reference |

| C-H Arylation | Palladium-carboxylate | 3- and 4-positions | nih.gov |

| C-H Borylation | Iridium-based catalysts | C-3 position | nih.gov |

| C-2 Alkylation | Chiral Ni-Al bimetallic | C-2 position | nih.gov |

| C-3 Olefination | Palladium with 1,10-phenanthroline | C-3 position | researchgate.net |

These innovative catalytic methods will provide the tools to systematically modify the this compound structure and explore the structure-activity relationships of its derivatives.

Expansion into Underexplored Chemical Spaces via Scaffold Diversification

Scaffold hopping is a powerful strategy in medicinal chemistry to discover novel compounds by modifying the core structure of a known active molecule. nih.gov Applying this concept to this compound can lead to the discovery of new chemical entities with improved properties. The pyridine ring is a common scaffold in many FDA-approved drugs and offers significant opportunities for diversification. nih.govresearchgate.netrsc.orgnih.gov

One approach to scaffold diversification is to replace the pyridine ring with other heterocyclic systems while maintaining the key pharmacophoric features. rsc.org This can lead to compounds with different metabolic stabilities and intellectual property profiles. Computational methods are increasingly used to guide scaffold hopping by searching for structures that are topologically similar but have different core scaffolds. nih.gov

The diversification of the this compound scaffold can be categorized as follows:

Minor Modifications: Replacing or swapping carbon and heteroatoms in the pyridine ring. nih.gov

Ring Opening and Closure: More extensive modifications to the core ring structure. nih.gov

Topology-Based Hopping: Searching for entirely new backbones that retain the three-dimensional arrangement of key functional groups. chemrxiv.org

By systematically exploring these diversification strategies, researchers can move into underexplored chemical spaces and potentially discover compounds with novel biological activities.

Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring

Process Analytical Technology (PAT) is a framework that encourages the use of real-time monitoring to improve the efficiency and control of chemical processes. thermofisher.com The application of advanced spectroscopic and imaging techniques for the real-time monitoring of reactions involving this compound will provide a deeper understanding of reaction kinetics and mechanisms. americanpharmaceuticalreview.com

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking the progress of chemical reactions as they occur. rsc.org By monitoring the disappearance of starting materials and the appearance of products and intermediates in real-time, researchers can gain valuable insights into the reaction pathway. researchgate.net This information can be used to optimize reaction conditions and improve yields. The use of flow NMR systems is particularly well-suited for monitoring continuous synthesis processes. beilstein-journals.org

Other spectroscopic techniques that can be employed for real-time monitoring include:

UV-Vis Spectroscopy: Can be used to monitor the concentration of chromophoric species in the reaction mixture. americanpharmaceuticalreview.com

Mass Spectrometry: Useful for monitoring the composition of the gas phase, for example, in distillation processes. americanpharmaceuticalreview.com

Redox Monitoring: Can track the progress of oxidation-reduction reactions. acs.org

The data generated from these in-situ techniques can be used to build kinetic models of the reaction, leading to more robust and scalable synthetic processes. mt.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.